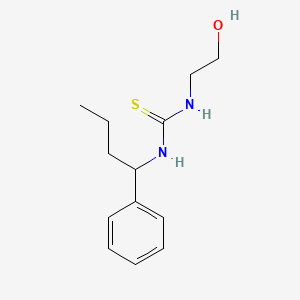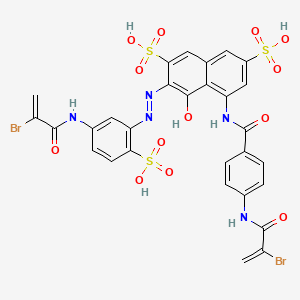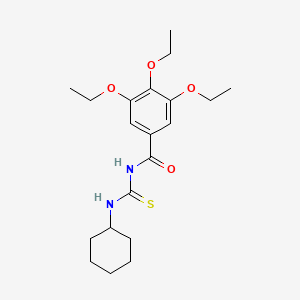
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide is a compound belonging to the class of benzoylthiourea derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The compound’s structure consists of a benzamide core with three ethoxy groups at the 3, 4, and 5 positions, and a cyclohexylcarbamothioyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyclohexylamine and ammonium thiocyanate to yield the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit the proliferation of epimastigotes and amastigotes of Trypanosoma cruzi . The compound may also interfere with the parasite’s metabolic pathways, leading to its death.
類似化合物との比較
Similar Compounds
- N-(tert-butylcarbamothioyl)benzamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide
- N-(cyclohexylcarbamothioyl)-2-naphthamide
Uniqueness
N-(Cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of three ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
74804-80-1 |
|---|---|
分子式 |
C20H30N2O4S |
分子量 |
394.5 g/mol |
IUPAC名 |
N-(cyclohexylcarbamothioyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H30N2O4S/c1-4-24-16-12-14(13-17(25-5-2)18(16)26-6-3)19(23)22-20(27)21-15-10-8-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H2,21,22,23,27) |
InChIキー |
YXGSXDZVUKSAEU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



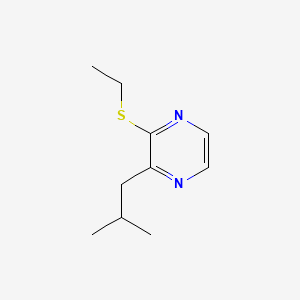
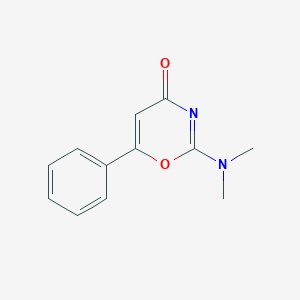


![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)

![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
